5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione

Catalog No.
S7865450
CAS No.
M.F
C13H11ClN4O2
M. Wt
290.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidin...

Product Name

5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione

IUPAC Name

5-chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

InChI

InChI=1S/C13H11ClN4O2/c1-17-11-5-3-2-4-8(11)10(16-17)7-18-6-9(14)12(19)15-13(18)20/h2-6H,7H2,1H3,(H,15,19,20)

InChI Key

BAKKURSVKABAHG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=N1)CN3C=C(C(=O)NC3=O)Cl

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CN3C=C(C(=O)NC3=O)Cl
CMIP belongs to the pyrimidine family of compounds and is a derivative of the well-known drug Methotrexate (MTX), a drug used in chemotherapy to treat cancer. The structure of CMIP is similar to that of MTX, with the addition of a 1-methylindazol-3-yl)methyl group at the C-5 position of the pyrimidine ring. CMIP was first synthesized in 2011 by Naoki Kishi, who developed a highly efficient and scalable synthesis process. Since then, the compound has been studied extensively for its potential therapeutic and industrial applications.
CMIP is a white to off-white crystalline powder with a melting point of 252-254°C. It is sparingly soluble in water and most organic solvents, but soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The compound has a molecular weight of 371.81 g/mol and a chemical formula of C16H13ClN4O2.
The synthesis of CMIP involves a multistep process that starts with the reaction of 2,4-dichloro-5-methylpyrimidine with sodium methoxide to form the sodium salt of the intermediate. The intermediate is then reacted with the 1-methylindazole-3-carboxaldehyde to form the desired product. The compound is characterized using various techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.
The analytical methods used to detect CMIP include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods are used to detect the compound in various matrices such as plasma, urine, and tissue samples.
Several studies have investigated the potential biological activities of CMIP. One study found that CMIP exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines in activated macrophages. Another study showed that CMIP inhibited the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
The toxicity and safety of CMIP have been evaluated in several in vivo and in vitro studies. These studies have shown that the compound has low toxicity and is well-tolerated at therapeutic doses. However, further studies are needed to determine the long-term safety of CMIP.
CMIP has potential applications in various fields of research and industry. In the pharmaceutical industry, the compound may be used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. In the field of nanotechnology, CMIP may be used to synthesize nanoparticles for drug delivery and other biomedical applications.
Currently, research on CMIP is ongoing, and many studies are investigating the compound's potential therapeutic and industrial applications. In addition, research is being conducted to optimize the synthesis process and improve the purity of the compound.
The potential implications of CMIP in various fields of research and industry are significant. In the pharmaceutical industry, the compound may lead to the development of new treatments for cancer and other diseases. In the field of nanotechnology, CMIP may be used to synthesize nanoparticles for drug delivery and other biomedical applications. In the chemical industry, CMIP may be used to synthesize new compounds with unique properties.
Despite its potential, there are some limitations to the use of CMIP. One limitation is the limited information available on the compound's long-term safety. Further studies are needed to determine the potential adverse effects of CMIP. Additionally, further research is needed to optimize the synthesis process and improve the purity of the compound. Future directions for research include investigating the compound's potential as a drug delivery agent, studying its interaction with other compounds, and exploring its uses in the chemical industry.
In conclusion, CMIP is a heterocyclic compound with unique properties and potential applications in various fields of research and industry. Although there are some limitations to its use, research on CMIP is ongoing, and many studies are investigating its potential therapeutic and industrial applications. Further research is needed to fully understand the compound's properties and potential implications in various fields of research and industry.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

290.0570533 g/mol

Monoisotopic Mass

290.0570533 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types